molecular formula C10H9N3O2 B2497010 5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one CAS No. 2854-46-8

5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one

Cat. No.: B2497010
CAS No.: 2854-46-8
M. Wt: 203.201
InChI Key: VMNLQMYHOCISIH-UHFFFAOYSA-N
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Description

5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an amino group at the 5th position, a hydroxy group at the 4th position, and a phenyl group at the 2nd position of the pyridazinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters or β-diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of 5-amino-4-oxo-2-phenylpyridazin-3(2H)-one.

    Reduction: Formation of 5-amino-4-hydroxy-2-phenylpyridazine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups such as the amino and hydroxy groups allows for hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-phenylpyridazin-3(2H)-one: Lacks the amino group at the 5th position.

    5-amino-2-phenylpyridazin-3(2H)-one: Lacks the hydroxy group at the 4th position.

    5-amino-4-hydroxy-2-methylpyridazin-3(2H)-one: Has a methyl group instead of a phenyl group at the 2nd position.

Uniqueness

5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

5-amino-2-phenyl-1H-pyridazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8-6-12-13(10(15)9(8)14)7-4-2-1-3-5-7/h1-6,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGUUXZNXSUCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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